JA-Acc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

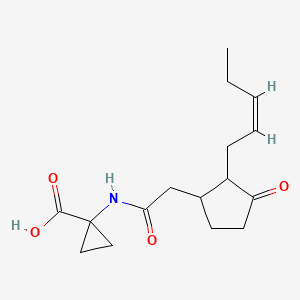

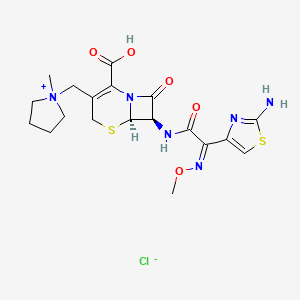

Jasmonyl-1-aminocyclopropane-1-carboxylic acid (JA-ACC) is a derivative of jasmonic acid and 1-aminocyclopropane-1-carboxylic acid. It is a conjugate formed by the enzyme jasmonic acid resistance 1 (JAR1). This compound plays a significant role in plant physiology, particularly in the regulation of ethylene and jasmonate signaling pathways, which are crucial for plant growth, development, and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: JA-ACC is synthesized through the conjugation of jasmonic acid with 1-aminocyclopropane-1-carboxylic acid. The enzyme jasmonic acid resistance 1 (JAR1) catalyzes this reaction. The reaction conditions typically involve the presence of ATP and magnesium ions, which are necessary for the enzymatic activity .

Industrial Production Methods: the synthesis can be scaled up using biotechnological methods involving the overexpression of JAR1 in suitable host organisms, such as Escherichia coli or yeast, to produce large quantities of the enzyme for the conjugation reaction .

Chemical Reactions Analysis

Types of Reactions: JA-ACC undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its reactivity and biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity or stability

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

Scientific Research Applications

JA-ACC has several scientific research applications, including:

Chemistry: this compound is used as a model compound to study the conjugation of jasmonic acid with amino acids and its effects on plant hormone signaling

Biology: this compound is studied for its role in regulating plant growth, development, and stress responses. .

Industry: this compound can be used in agricultural biotechnology to develop crops with enhanced resistance to biotic and abiotic stresses

Mechanism of Action

JA-ACC exerts its effects by modulating the levels of jasmonic acid and 1-aminocyclopropane-1-carboxylic acid, which are precursors to the active hormones jasmonyl-isoleucine and ethylene, respectively. The enzyme jasmonic acid resistance 1 (JAR1) catalyzes the formation of this compound, which then participates in the regulation of plant hormone signaling pathways. This compound can influence the expression of genes involved in plant defense, growth, and development by interacting with specific receptors and transcription factors .

Comparison with Similar Compounds

Methyl jasmonate (MeJA): A volatile derivative of jasmonic acid involved in plant defense and stress responses.

Jasmonyl-isoleucine (JA-Ile): The active form of jasmonic acid that regulates gene expression in response to stress.

1-aminocyclopropane-1-carboxylic acid (ACC): The direct precursor of ethylene, a plant hormone involved in growth and development.

Uniqueness of JA-ACC: this compound is unique because it represents a conjugate of two important plant hormones, jasmonic acid and 1-aminocyclopropane-1-carboxylic acid. This dual nature allows it to play a critical role in the cross-talk between ethylene and jasmonate signaling pathways, making it a valuable compound for studying plant hormone interactions and their effects on plant physiology .

Properties

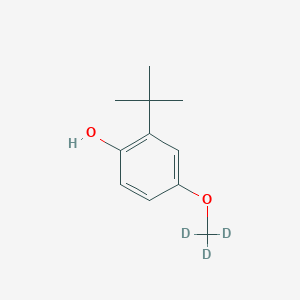

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

1-[[2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3- |

InChI Key |

TVRBFBSVUYCAKT-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)

![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)

![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)